6-Ethyl-2-(4-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one
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Overview
Description
6-Ethyl-2-(4-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one is a heterocyclic compound that contains a thieno[2,3-d][1,3]oxazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethyl-2-(4-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one typically involves the following steps:
Formation of the Thieno[2,3-d][1,3]oxazine Core: This can be achieved through a cyclization reaction involving a thioamide and an appropriate electrophile.
Introduction of the Ethyl Group: The ethyl group can be introduced via an alkylation reaction using ethyl halides under basic conditions.
Introduction of the 4-Fluoro-Phenyl Group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, using a 4-fluoro-phenyl boronic acid or halide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thieno[2,3-d][1,3]oxazine core.
Reduction: Reduction reactions can occur at the oxazine ring, potentially leading to ring-opening.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include reduced oxazine derivatives.
Substitution: Products will vary depending on the substituent introduced.
Scientific Research Applications
Chemistry
In chemistry, 6-Ethyl-2-(4-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its potential bioactivity.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 6-Ethyl-2-(4-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. The pathways involved may include inhibition of enzyme activity or blocking of receptor-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
- 6-Methyl-2-(4-fluoro-phenyl)-thieno[2,3-d][1,3]oxazin-4-one
- 6-Ethyl-2-(4-chloro-phenyl)-thieno[2,3-d][1,3]oxazin-4-one
- 6-Ethyl-2-(4-fluoro-phenyl)-thieno[2,3-d][1,3]oxazin-4-thione
Uniqueness
6-Ethyl-2-(4-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one is unique due to the combination of its ethyl and 4-fluoro-phenyl substituents, which confer specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds.
Properties
CAS No. |
342378-73-8 |
---|---|
Molecular Formula |
C14H10FNO2S |
Molecular Weight |
275.3g/mol |
IUPAC Name |
6-ethyl-2-(4-fluorophenyl)thieno[2,3-d][1,3]oxazin-4-one |
InChI |
InChI=1S/C14H10FNO2S/c1-2-10-7-11-13(19-10)16-12(18-14(11)17)8-3-5-9(15)6-4-8/h3-7H,2H2,1H3 |
InChI Key |
NBIGHQYFPFWWON-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(S1)N=C(OC2=O)C3=CC=C(C=C3)F |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(OC2=O)C3=CC=C(C=C3)F |
solubility |
0.6 [ug/mL] |
Origin of Product |
United States |
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